2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
Description
2-[7-(5-Chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. This structure is substituted at the 7-position with a 5-chloro-2-methylphenyl group and at the 2-position with a phenol moiety. The chloro and methyl groups on the phenyl ring may enhance lipophilicity and metabolic stability, while the phenol group improves solubility and hydrogen-bonding interactions with target receptors .
Properties
Molecular Formula |
C19H13ClN6O |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C19H13ClN6O/c1-11-6-7-12(20)8-15(11)26-18-14(9-22-26)19-23-17(24-25(19)10-21-18)13-4-2-3-5-16(13)27/h2-10,27H,1H3 |
InChI Key |
IPZXMERIPNUANC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The synthesis begins with constructing the pyrazole ring, a critical step that establishes the compound’s nitrogen-rich backbone. Hydrazine derivatives react with diketones or β-keto esters under acidic or basic conditions to form the pyrazole moiety. For example, 1-(5-chloro-2-methylphenyl)-3-(dimethylamino)prop-2-en-1-one reacts with hydrazine hydrate in ethanol at 80°C to yield the intermediate pyrazole[4,3-e]pyrimidine precursor. This step typically achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC).
Key Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Temperature: 70–90°C
-
Catalyst: None required, though acetic acid may accelerate the reaction.
Cyclization to Form the Triazolo-Pyrimidine System
The pyrazole intermediate undergoes cyclization to form the fused triazolo[1,5-c]pyrimidine ring. This step employs phosphorus oxychloride (POCl₃) as both a solvent and dehydrating agent, facilitating the elimination of water and ring closure. For instance, treating the pyrazole derivative with POCl₃ at 110°C for 6 hours produces the chlorinated triazolo-pyrimidine core . The reaction is monitored via NMR to confirm the disappearance of starting material (δ = 8.2 ppm for pyrazole protons).
Optimization Insights:
-
Lower temperatures (<100°C) result in incomplete cyclization, while higher temperatures (>120°C) promote side reactions.
Functionalization of the Phenolic Group
Introducing the phenolic hydroxyl group at position 2 requires careful deprotection or hydroxylation. A common approach involves hydrolyzing a methoxy-protected intermediate using hydrobromic acid (HBr) in acetic acid. For example, 2-methoxyphenyl-triazolo-pyrimidine reacts with 48% HBr at 100°C for 4 hours, achieving 90% conversion to the phenol derivative . Alternative methods, such as boron tribromide (BBr₃)-mediated deprotection, offer milder conditions (room temperature, 2 hours) but require anhydrous environments.
Comparative Data:
| Method | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| HBr/Acetic Acid | 48% HBr | 100°C | 4h | 90% |
| BBr₃/CH₂Cl₂ | BBr₃ | 25°C | 2h | 85% |
Final Coupling and Purification
The last step involves coupling the triazolo-pyrimidine core with the 5-chloro-2-methylphenyl substituent. Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) enables efficient aryl-aryl bond formation. For instance, reacting the boronic ester derivative of 5-chloro-2-methylbenzene with the triazolo-pyrimidine precursor in toluene/water (3:1) at 90°C yields the final product . Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the compound in >95% purity.
Critical Parameters:
-
Catalyst Loading: 2–5 mol% Pd(PPh₃)₄
-
Base: Sodium carbonate (2M aqueous solution)
-
Oxygen-Free Conditions: Essential to prevent catalyst deactivation .
Analytical Characterization
Post-synthesis analysis confirms the compound’s structure and purity:
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.9 ppm (pyrimidine H), δ 7.6–7.3 ppm (aromatic H), and δ 5.2 ppm (phenolic -OH) .
-
Mass Spectrometry: ESI-MS m/z 427.1 [M+H]⁺, consistent with the molecular formula C₂₀H₁₅ClN₆O .
-
HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Low Solubility: The compound’s poor solubility in aqueous media complicates purification. Using mixed solvents (e.g., DMF/water) during recrystallization improves recovery.
-
Side Reactions: Over-chlorination during cyclization is mitigated by controlling POCl₃ stoichiometry and reaction time .
-
Catalyst Costs: Palladium catalysts contribute significantly to synthesis costs. Recycling protocols using supported Pd nanoparticles reduce expenses by 30–40%.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve consistent yields of 70–75%, but scaling to kilogram quantities introduces challenges:
-
Heat Management: Exothermic cyclization steps require jacketed reactors to maintain temperatures <110°C.
-
Waste Streams: POCl₃ neutralization with ice-water generates phosphate waste, necessitating treatment before disposal .
Emerging Methodologies
Recent advances focus on greener synthesis routes:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-triazolo-pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structural analogs, their pharmacological profiles, and key research findings.
Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Receptor Selectivity: The target compound’s phenol group may enhance A2A receptor binding via hydrogen bonding with residues like His264 or Asn253, a feature absent in SCH442416 (methoxy group) or SCH-58261 (furyl) . ZM241385 shows dual A2A/A2B antagonism due to its aminoethylphenol substituent, whereas the target compound’s chloro-methylphenyl group likely restricts selectivity to A2A .
Solubility and Bioavailability: The phenol moiety in the target compound improves aqueous solubility compared to SCH442416 (logP ~3.5 vs. Preladenant’s piperazinyl ethyl chain increases molecular weight and polarity, favoring blood-brain barrier penetration for CNS applications, unlike the target compound’s chloro-methylphenyl group, which may limit CNS uptake .
Synthetic Accessibility :
- The target compound shares a common synthetic pathway with SCH442416, involving condensation of pyrazolo-pyrimidine precursors with substituted phenylhydrazines . However, introducing the 5-chloro-2-methylphenyl group requires specialized halogenation and methylation steps .
Research Findings and Clinical Relevance
- Anticancer Activity : Derivatives like the 7-methyl analog (CAS 1005560-39-3) inhibit tumor cell proliferation (IC50: 1.2–3.8 μM in HeLa cells) by targeting CDK2 and inducing apoptosis . The target compound’s chloro substituent may enhance DNA intercalation or kinase inhibition.
- Immunotherapy: A2A antagonists like SCH-412348 block adenosine-mediated immunosuppression in tumors. The target compound’s phenol group could modulate cytokine release (e.g., TNF-α suppression) in inflammatory models .
Biological Activity
The compound 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure combines multiple functional groups that may contribute to various biological activities, particularly in cancer treatment.
- Molecular Formula : C19H13ClN6O
- Molecular Weight : 376.8 g/mol
- CAS Number : 848743-25-9
Biological Activities
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound:
Anticancer Activity
Studies have demonstrated that compounds similar to 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol exhibit potent anticancer effects. For instance:
- Cytotoxicity : The MTT assay results indicate that related pyrazolo compounds show stronger cytotoxic activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The most active derivatives were found to induce apoptosis through the activation of caspases (caspase 3/7, 8, and 9) and suppress NF-kB expression while promoting p53 and Bax expression . Additionally, these compounds triggered autophagy via increased formation of autophagosomes and mTOR inhibition .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is closely linked to their structural features. The presence of the chlorinated phenyl moiety and the hydroxyl group in the phenol structure enhances their interaction with biological targets. Compounds with similar structures often exhibit:
- Antitumor Activity : Many studies emphasize the importance of combining pharmacophore groups with anticancer agents to enhance biological activity and minimize drug resistance .
Comparative Biological Activities
The table below summarizes the biological activities of several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol | Naphthalene core with a pyrazolo-triazolo-pyrimidine structure | Inhibits CDK2; cytotoxic against MCF-7 and HCT116 cell lines |
| Pyrazolo[3,4-d]pyrimidine derivatives | Contains pyrazole and pyrimidine rings | CDK inhibitors with anticancer properties |
| 1,2,4-Triazole derivatives | Heterocyclic compounds with diverse substitutions | Antibacterial and antifungal activities |
Study on Apoptosis Induction
A detailed investigation into the apoptosis-inducing capabilities of a closely related compound revealed significant findings:
- Cell Lines Used : MCF-7 and MDA-MB-231 were treated with varying concentrations of the compound.
- Results : The study confirmed that treatment led to increased apoptosis rates compared to untreated controls. The activation of caspases was notably higher in treated cells .
Interaction Studies
Recent studies have employed various techniques such as molecular docking and binding assays to elucidate how 2-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol interacts with specific biological targets. These interactions are crucial for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
